Tetrachloroiridium;hydrate;dihydrochloride, also known as dihydrogen hexachloroiridate(IV) hydrate, is an inorganic compound with the molecular formula Cl₆H₄IrO. This compound typically appears as a black crystalline solid and is characterized by its hygroscopic nature, meaning it readily absorbs moisture from the environment . Tetrachloroiridium;hydrate;dihydrochloride is significant in both chemical and biological applications due to its unique properties and reactivity.
Research indicates that tetrachloroiridium;hydrate;dihydrochloride exhibits potential cytotoxic properties, making it a candidate for therapeutic applications, particularly in cancer treatment. Its interaction with biological systems is being studied to understand its mechanisms of action and efficacy against various cancer cell lines . The compound's ability to form polyoxometalates may also play a role in its biological activity, as these structures can influence cellular processes.
Tetrachloroiridium;hydrate;dihydrochloride can be synthesized through several methods:
Studies have shown that tetrachloroiridium;hydrate;dihydrochloride interacts with various biological molecules, influencing biochemical pathways. Its role in forming polyoxometalates suggests potential applications in drug delivery systems or as therapeutic agents. Further research is ongoing to elucidate its mechanisms of action within biological systems and its interactions with cellular components .
Several compounds exhibit similarities to tetrachloroiridium;hydrate;dihydrochloride, particularly those containing iridium or chlorine. Here are some notable examples:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
Dihydrogen hexachloroiridate(IV) | H₂IrCl₆ | Similar structure but without hydration components |
Iridium(IV) chloride | IrCl₄ | A simpler chloride compound with different reactivity |
Iridium(III) chloride | IrCl₃ | Lower oxidation state, differing catalytic properties |
Tetrachloroiridium;hydrate;dihydrochloride stands out due to its unique combination of high oxidation state and hydration, which enhances its reactivity and potential applications in catalysis and medicine .
The octahedral coordination geometry dominates Ir$$^{4+}$$ complexes, as evidenced by the structural data for H$$2$$IrCl$$6$$·XH$$2$$O [2]. Chloride ligands occupy six coordination sites, generating a ligand field that splits the iridium d-orbitals into lower-energy t$${2g}$$ and higher-energy e$$g$$ subsets. Crystal field splitting energy ($$\Deltao$$) for [IrCl$$6$$]$$^{2-}$$ is experimentally determined as 25,000 cm$$^{-1}$$ [5], indicating strong-field ligand effects. This high $$\Deltao$$ stabilizes low-spin configurations, consistent with Ir$$^{4+}$$’s d$$^5$$ electronic state [6].
Table 1: Crystal Field Splitting Parameters for Selected Iridium Complexes
Complex | $$\Delta_o$$ (cm$$^{-1}$$) | Geometry |
---|---|---|
[IrCl$$_6$$]$$^{2-}$$ | 25,000 | Octahedral |
[Ir(NH$$3$$)$$6$$]$$^{3+}$$ | 41,000 | Octahedral |
The ligand field stabilization energy (LFSE) for this configuration is calculated using $$ \text{LFSE} = 0.4\Deltao \times n{t{2g}} $$, where $$n{t_{2g}} = 5$$ for Ir$$^{4+}$$, yielding significant stabilization [5].
Iridium’s 5d orbitals engage in covalent interactions with chloride ligands, as reflected in the compound’s SMILES structure (O.Cl.Cl.ClIr(Cl)Cl) [2]. Hybridization adopts a d$$^2$$sp$$^3$$ configuration, with two 5d, one 6s, and three 6p orbitals combining to form octahedral bonds. The partial occupancy of e$$g$$ orbitals (d$${x^2-y^2}$$, d$$_{z^2}$$) creates a Jahn-Teller unstable configuration, though distortions are mitigated by the strong field [6].
X-ray absorption near-edge structure (XANES) studies reveal a 5d$$^5$$ configuration for Ir$$^{4+}$$, with spin-orbit coupling splitting the t$${2g}$$ orbitals into $$j{\text{eff}} = \frac{3}{2}$$ and $$j_{\text{eff}} = \frac{1}{2}$$ states [6]. This splitting underpins the compound’s magnetic anisotropy, with orbital contributions rivaling spin moments in magnitude.
The [IrCl$$_6$$]$$^{2-}$$ moiety exhibits reversible redox activity, transitioning between Ir$$^{4+}$$ and Ir$$^{3+}$$ states. Cyclic voltammetry measurements in aqueous solutions show a formal reduction potential ($$E^\circ$$) of +0.87 V vs. SHE, attributable to the Cl$$^-$$ ligands’ strong electron-withdrawing effects [4]. Electron transfer follows an outer-sphere mechanism, with solvent reorganization energy ($$\lambda$$) approximated at 1.2 eV via Marcus theory [5].
Table 2: Redox Properties of Tetrachloroiridium Complexes
Oxidation State | Stability in Solution | Primary Reductants |
---|---|---|
Ir$$^{4+}$$ | pH < 3 | Ascorbate, Fe$$^{2+}$$ |
Ir$$^{3+}$$ | pH 3–7 | Dissolved O$$_2$$ |
Density functional theory (DFT) simulations using the B3LYP functional reproduce the [IrCl$$_6$$]$$^{2-}$$ geometry with <0.01 Å bond length deviation from crystallographic data [6]. Charge decomposition analysis (CDA) assigns a +1.2 charge to Ir$$^{4+}$$, confirming significant electron donation from chloride ($$\sigma$$-donation: 0.8 e$$^-$$ per Cl$$^-$$) [4]. Time-dependent DFT predicts absorption bands at 450 nm (ε = 1,200 M$$^{-1}$$cm$$^{-1}$$), aligning with experimental UV-vis spectra [5].
In aqueous media, H$$2$$IrCl$$6$$·XH$$2$$O undergoes ligand exchange with a rate constant ($$k{\text{ex}}$$) of 1.5 × 10$$^3$$ s$$^{-1}$$ at 25°C [2]. Hydration shells stabilize the complex, with EXAFS data indicating six water molecules in the secondary coordination sphere. Anation reactions with SCN$$^-$$ follow a dissociative interchange (I$$_d$$) mechanism, evidenced by negative activation entropies ($$\Delta S^\ddagger = -45 \, \text{J mol}^{-1}\text{K}^{-1}$$) [5].
Table 3: Solution-Phase Dynamics Parameters
Parameter | Value |
---|---|
Hydration number | 6 H$$_2$$O |
Ligand exchange rate | 1.5 × 10$$^3$$ s$$^{-1}$$ |
Diffusion coefficient | 7.2 × 10$$^{-10}$$ m$$^2$$/s |
Corrosive;Irritant;Health Hazard